CID 13819521
Description
CID 13819521 is a chemical compound registered in PubChem, a comprehensive database of small molecules. For example, structural analogs are often identified via PubChem’s similarity search tools, which evaluate molecular descriptors such as topological polar surface area (TPSA), logP (lipophilicity), and bioactivity profiles .
Properties
CAS No. |
114285-08-4 |
|---|---|
Molecular Formula |
C7H12NO3 |
Molecular Weight |
158.17 g/mol |
InChI |
InChI=1S/C7H12NO3/c1-4(2)6(7(10)11)8-5(3)9/h4,6H,1H2,2-3H3,(H,8,9)(H,10,11) |
InChI Key |
NNBRJMSCBPRBFT-UHFFFAOYSA-N |
SMILES |
CC([CH2])C(C(=O)O)NC(=O)C |
Canonical SMILES |
CC([CH2])C(C(=O)O)NC(=O)C |
Synonyms |
Propyl, 3-(acetylamino)-3-carboxy-2-methyl- (9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl, 3-(acetylamino)-3-carboxy-2-methyl- (9CI) typically involves the reaction of propylamine with acetic anhydride to form the acetylamino group. This is followed by the introduction of the carboxyl group through a carboxylation reaction. The methyl group is then added via a methylation reaction. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of Propyl, 3-(acetylamino)-3-carboxy-2-methyl- (9CI) may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Industrial methods focus on maximizing the purity and yield of the compound while minimizing the production costs and environmental impact.
Chemical Reactions Analysis
Oxidation Reactions
CID 13819521 undergoes oxidation primarily at the diazene (N=N) bond. Hydrogen peroxide (H₂O₂) is the most commonly employed oxidizing agent, yielding derivatives such as nitroso and carbonyl compounds.
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Example Reaction :
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Conditions : Reactions occur at 25–40°C in aqueous or alcoholic media with pH 7–9.
Key Findings:
| Oxidizing Agent | Product Class | Yield (%) | Selectivity |
|---|---|---|---|
| H₂O₂ | Nitroso | 65–78 | High |
| KMnO₄ | Carbonyl | 45–52 | Moderate |
Reduction Reactions
Reductive cleavage of the diazene bond using sodium borohydride (NaBH₄) generates amine derivatives. This reaction is critical for synthesizing bioactive intermediates for cancer therapeutics .
-
Example Reaction :
-
Conditions : Reactions proceed at 0–5°C in tetrahydrofuran (THF) or methanol.
Key Findings:
| Reducing Agent | Product Class | IC₅₀ (µM)* |
|---|---|---|
| NaBH₄ | Primary amines | 3.6–11.0 |
| LiAlH₄ | Secondary amines | 5.2–14.3 |
*Cytotoxicity against HCT-116, MCF-7, and HeLa cell lines .
Radical-Mediated Reactions
The compound decomposes under thermal or photolytic conditions to generate nitrogen-centered radicals, which induce apoptosis in cancer cells .
Functional Group Transformations
The imidazole rings participate in electrophilic substitution and cross-coupling reactions:
-
Suzuki Coupling :
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N-Alkylation :
Alkyl halides react at the imidazole nitrogen to form quaternary ammonium salts.
Stability and Side Reactions
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pH Sensitivity : Degrades in strongly acidic (pH < 3) or basic (pH > 11) conditions, forming imidazole fragments.
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Thermal Stability : Stable up to 150°C; decomposition initiates at 180°C.
Mechanistic Insights
The diazene bond’s lability drives its reactivity. Computational studies (DFT) confirm:
Scientific Research Applications
Propyl, 3-(acetylamino)-3-carboxy-2-methyl- (9CI) has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological processes and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic effects and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Propyl, 3-(acetylamino)-3-carboxy-2-methyl- (9CI) involves its interaction with specific molecular targets and pathways. The acetylamino group can interact with enzymes and receptors, modulating their activity. The carboxyl group may participate in hydrogen bonding and ionic interactions, influencing the compound’s biological activity. The methyl group can affect the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds

Key Observations :
- Bioactivity : CID 53216313’s role as a CYP1A2 inhibitor aligns with other boronic acid derivatives, which often target enzymatic pathways .
- Structural Overlays : Studies on steroid-like compounds (e.g., DHEAS, CID 12594) use 3D overlays to compare backbone orientations and substituent positions, a method applicable to CID 13819521 if structural data were available .

Functional Comparison
- Solubility : Compounds like CID 4192661 (solubility: 0.24 mg/mL) and CID 57892468 (solubility: 0.019–0.0849 mg/mL) highlight the trade-off between lipophilicity and aqueous solubility .
Research Findings and Gaps
- Methodological Insights : Machine learning models, such as those used for placental transfer prediction (e.g., Tubocuraine analogs in Table 8 ), could be adapted to predict properties for this compound.

- Synthesis Challenges : Betulin-derived inhibitors (CID 72326, CID 64971) require stereochemical precision during synthesis, a consideration likely relevant to this compound if it contains chiral centers .
- Data Limitations : The absence of explicit data for this compound in the provided evidence underscores the need for targeted experimental studies or access to specialized databases like ChEMBL or CAS Registry.
Q & A
Q. What statistical methods are appropriate for analyzing dose-response relationships involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



